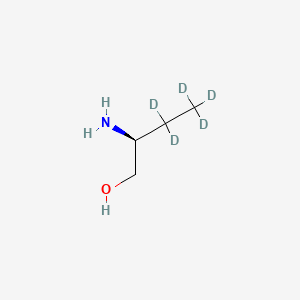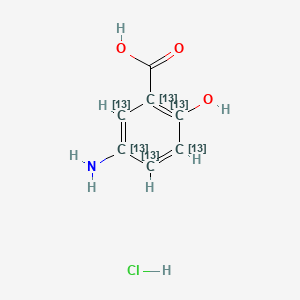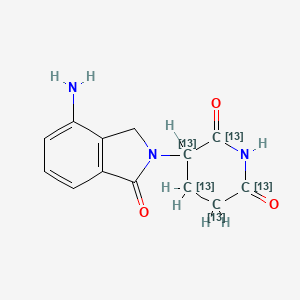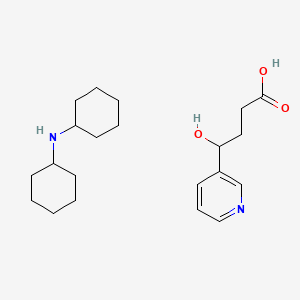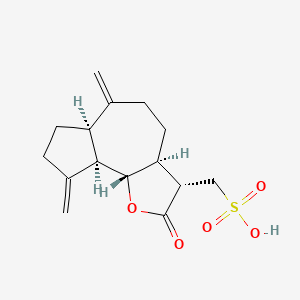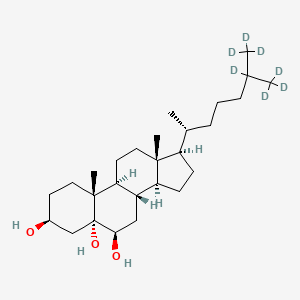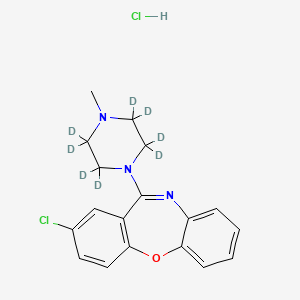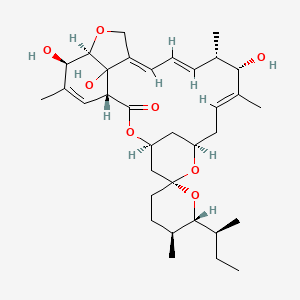![molecular formula C14H11Cl2NO3 B563675 2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid CAS No. 1189656-64-1](/img/structure/B563675.png)
2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves hydrolysis of the chloropyridazine accompanied by partial acetylation of the aniline. This necessitates a hydrolysis step prior to reductive amination of glyoxylic acid mediated by commercially available resin-based MP-cyanoborohydride in the presence of acetic acid .Molecular Structure Analysis
The molecular formula of this compound is C14H11Cl2NO3. It is related to the compound “2,6-Bis (Chloranyl)-4- [ (4-Hydroxyphenyl)amino]phenol” which has a molecular formula of C12H9Cl2NO2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrolysis, acetylation, and reductive amination .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “2,6-Bis (Chloranyl)-4- [ (4-Hydroxyphenyl)amino]phenol”, include a molecular weight of 270.11 g/mol, XLogP3 of 4.2, hydrogen bond donor count of 3, hydrogen bond acceptor count of 3, rotatable bond count of 2, and a topological polar surface area of 52.5 Ų .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
4’-Hydroxy Diclofenac-13C6 is an active metabolite of diclofenac, formed by the cytochrome P450 (CYP) isoform CYP2C9 in human liver microsomes. It’s used in pharmacokinetic studies to understand the metabolic pathways and elimination of diclofenac in the body .
Anti-inflammatory Research
This compound inhibits COX activity and reduces prostaglandin E2 production in isolated human rheumatoid synovial cells, making it valuable for research into anti-inflammatory drugs .
Analytical Reference Standard
It serves as a stable-labeled internal standard for isotope dilution methods by GC/MS or LC/MS, aiding in pharmaceutical research, urine drug testing, pain prescription monitoring, or forensic analysis .
Protein Adduct Formation Studies
Research suggests that 4’-Hydroxy Diclofenac-13C6 can form adducts with proteins, which is significant for studying drug-protein interactions and their implications .
Antibacterial Activity Investigation
It’s thought that Diclofenac inhibits bacterial DNA synthesis in both gram-positive and gram-negative bacteria. This derivative could be used to study this antibacterial activity further .
HPLC Method Development
Studies suggest that this compound can be determined from solution by isocratic HPLC, which is crucial for developing analytical methods for drug monitoring .
For further detailed information on each application, additional searches or access to specialized databases may be required.
Cayman Chemical - 4-hydroxy Diclofenac Sigma-Aldrich - 4-Hydroxydiclofenac-13C6 Santa Cruz Biotechnology - 4′-Hydroxy Diclofenac-13C6
Mécanisme D'action
Target of Action
The primary target of 4’-Hydroxy Diclofenac-13C6, an orally active metabolite of Diclofenac , is the enzyme Cytochrome P450 2C9 (CYP2C9) . This enzyme plays a crucial role in the metabolism of various substances, including drugs, and is involved in the oxidation of both small organic molecules and lipids .
Mode of Action
4’-Hydroxy Diclofenac-13C6 interacts with its target, CYP2C9, resulting in the metabolism of Diclofenac . This interaction leads to the production of 4’-Hydroxy Diclofenac, which exhibits anti-inflammatory and analgesic properties .
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway . By inhibiting the action of cyclo-oxygenase, it blocks the production of prostaglandins in response to injury . Prostaglandins are lipid compounds that play key roles in inflammation and pain signaling .
Pharmacokinetics
The pharmacokinetics of 4’-Hydroxy Diclofenac-13C6 involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized by CYP2C9 in the liver, leading to the formation of 4’-Hydroxy Diclofenac
Result of Action
The action of 4’-Hydroxy Diclofenac-13C6 results in the reduction of inflammation and pain . This is achieved through the inhibition of prostaglandin production, which subsequently reduces inflammation and pain signaling .
Propriétés
IUPAC Name |
2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(19)20/h1-4,6-7,17-18H,5H2,(H,19,20)/i1+1,2+1,3+1,4+1,8+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVXVPRLBMWZLG-OLWCKNASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2CC(=O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675924 | |
| Record name | [2-(2,6-Dichloro-4-hydroxyanilino)(~13~C_6_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189656-64-1 | |
| Record name | [2-(2,6-Dichloro-4-hydroxyanilino)(~13~C_6_)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



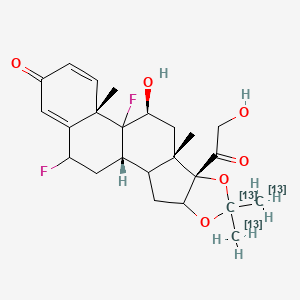
![3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol](/img/structure/B563595.png)
